molecular formula C20H17FN2O2 B4502067 6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

Cat. No.: B4502067
M. Wt: 336.4 g/mol
InChI Key: NCSHADKXZKURAZ-VMPITWQZSA-N
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Description

6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one is a high-purity chemical compound offered for research purposes. This pyridazin-3(2H)-one derivative is designed for investigative applications in medicinal chemistry and drug discovery. Compounds within the pyridazin-3(2H)-one scaffold have demonstrated significant potential in pharmaceutical research, exhibiting a range of biological activities. For instance, structural analogs have been developed as potent platelet aggregation inhibitors, showcasing the scaffold's relevance in cardiovascular disease research . Furthermore, other pyridazin-3(2H)-one derivatives have been explored as balanced multifunctional agents for complex neurological conditions, demonstrating capabilities such as acetylcholinesterase (AChE) inhibition, anti-amyloid-beta aggregation, and antioxidant activity . The specific substitution pattern on this compound, featuring a 2-fluoro-4-methoxyphenyl group at the 6-position and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) chain at the 2-position, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action and optimize its profile for various therapeutic targets, including but not limited to kinase modulation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-25-16-9-10-17(18(21)14-16)19-11-12-20(24)23(22-19)13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHADKXZKURAZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous pyridazinones:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Biological Activities Unique Features
Target Compound :
6-(2-Fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
6: 2-Fluoro-4-methoxyphenyl
2: (2E)-Cinnamyl
350.34 (estimated) Hypothesized anti-inflammatory, kinase inhibition (based on structural analogs) Combines fluorine (electron-withdrawing) and methoxy (electron-donating) groups; rigid cinnamyl substituent enhances target selectivity
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 6: 2-Methoxyphenyl
2: 4-Chlorobenzyl
340.78 Antimicrobial, anti-inflammatory Chlorine increases lipophilicity; lacks fluorine, reducing metabolic stability
6-(4-Fluorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 6: 4-Fluorophenyl
2: 2-Fluorobenzyl
314.74 Antihypertensive, antimicrobial Dual fluorine atoms enhance bioavailability but lack methoxy’s electronic modulation
Yhhu3813 6: 6-Fluoro-1H-indol-1-yl
2: Complex quinoline-based substituent
~500 (exact value not provided) Kinase inhibition (ELISA-confirmed) Bulky substituents enable potent kinase binding; distinct from simpler aryl groups
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one 6: 4-(Methylsulfanyl)phenyl
2: Piperazine-linked chlorophenyl
455.97 Potential CNS modulation (piperazine moiety) Piperazine enhances solubility; methylsulfanyl group offers unique hydrophobic interactions

Key Comparative Insights:

Substituent Effects on Bioactivity: The fluorine in the target compound’s 2-fluoro-4-methoxyphenyl group may improve metabolic stability compared to non-fluorinated analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one . The methoxy group at the 4-position likely enhances electronic interactions with polar residues in target proteins, a feature absent in 6-(4-fluorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one .

This structural feature is shared with kinase inhibitors like Yhhu3813 but without the latter’s steric bulk .

Comparative Pharmacological Potential: Unlike Yhhu3813, which is optimized for kinase inhibition, the target compound’s simpler substituents may broaden its applicability to anti-inflammatory or antimicrobial contexts . The absence of a piperazine or methylsulfanyl group (as in ) suggests distinct pharmacokinetic profiles, favoring passive diffusion over active transport.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm; vinyl protons in the (2E)-allyl group as doublets with J ≈ 16 Hz) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~377.13 g/mol) .

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolve stereochemistry and bond lengths. Use SHELX software for refinement, noting disorder in flexible groups (e.g., allyl chains) .
  • SC-XRD parameters : Monoclinic systems (space group C2/c) with Z = 8 are common for pyridazinones; refine using SHELXL with absorption correction (SADABS) .

How to design biological activity assays targeting kinases or microbial targets?

Q. Basic Research Focus

  • Kinase inhibition : Use ELISA-based assays with recombinant kinases (e.g., p38 MAPK) and ATP-competitive probes. Measure IC₅₀ via fluorescence polarization .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Q. Advanced Research Focus

  • Mechanistic studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) with target proteins .
  • Resistance profiling : Compare activity against wild-type vs. mutant strains (e.g., blaZ-expressing S. aureus) to identify resistance mechanisms .

What computational strategies predict binding modes and pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase active sites (e.g., hinge region hydrogen bonding with pyridazinone core) .
  • ADMET prediction : Apply QikProp or SwissADME to estimate logP (~3.2), solubility (<10 µg/mL), and cytochrome P450 inhibition risks .

How to resolve contradictions in bioactivity data across studies?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Use hierarchical clustering to group discrepant results by experimental conditions (e.g., pH, temperature) .

What strategies improve solubility and stability for in vivo studies?

Q. Basic Research Focus

  • Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .

How to conduct structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OMe, NH₂) on the phenyl rings. Compare IC₅₀ values to map pharmacophores .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

What challenges arise in crystallographic refinement of flexible substituents?

Q. Advanced Research Focus

  • Disorder modeling : Split occupancy for overlapping atoms in allyl or methoxy groups using PART instructions in SHELXL .
  • Thermal motion analysis : Apply TLS parameterization to refine anisotropic displacement parameters for mobile regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

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